molecular formula C15H14O2 B4158117 4-(1-phenylethoxy)benzaldehyde

4-(1-phenylethoxy)benzaldehyde

Cat. No.: B4158117
M. Wt: 226.27 g/mol
InChI Key: LMMGNTKBNYFCSQ-UHFFFAOYSA-N
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Description

4-(1-phenylethoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2 It consists of a benzaldehyde moiety substituted with a 1-phenylethoxy group at the para position

Scientific Research Applications

4-(1-phenylethoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-phenylethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 1-phenylethanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the hydroxyl group of the alcohol to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large reactors, controlled temperature, and pressure conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-phenylethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 4-(1-phenylethoxy)benzoic acid

    Reduction: 4-(1-phenylethoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 4-(1-phenylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cellular processes in microorganisms. The aldehyde group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their function. Additionally, the aromatic ring structure allows for interactions with various biological receptors, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-phenylethoxy)benzaldehyde
  • 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde
  • 4-(2-formylphenoxy)benzaldehyde
  • 4-(2-fluorophenoxy)benzaldehyde
  • 2-(4-bromophenoxy)benzaldehyde

Uniqueness

4-(1-phenylethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(1-phenylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMGNTKBNYFCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (528 mg, 4.32 mmol) in dimethylsulfoxide (8 mL) was added potassium t-butoxide (558 mg, 4.97 mmol) and the mixture was stirred for 20 mins. 1-Bromoethylbenzene was added dropwise and the reaction was stirred for 1 hour at room temperature It was then poured into brine (8 mL) and extracted with ethyl acetate (3×10 mL). The organics were combined; dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 15:85) to afford 930 mg (95%) of 4-(1-phenylethoxy)benzaldehyde as an oil.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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